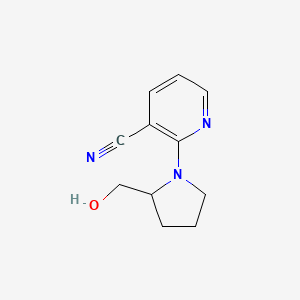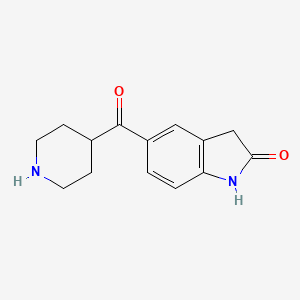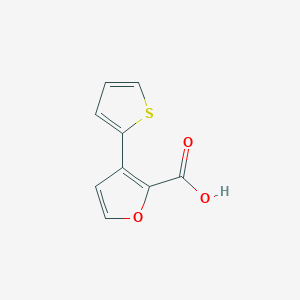
3-Thien-2-yl-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(thiophen-2-yl)furan-2-carboxylic acid is a heterocyclic compound that features both thiophene and furan rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The presence of both thiophene and furan in a single molecule makes this compound particularly interesting for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)furan-2-carboxylic acid typically involves the formation of the thiophene and furan rings followed by their coupling. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P_4S_10) . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors like yield, cost, and environmental impact. Catalysts and solvents are often optimized to improve efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions
Oxidation: KMnO_4 in acidic or basic medium.
Reduction: LiAlH_4 in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3-(thiophen-2-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)furan-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For example, it could act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the furan ring but shares the thiophene structure.
Furan-2-carboxylic acid: Contains the furan ring but lacks the thiophene structure.
2-(thiophen-2-yl)furan: Similar structure but lacks the carboxylic acid group.
Uniqueness
The unique combination of thiophene and furan rings in 3-(thiophen-2-yl)furan-2-carboxylic acid provides it with distinct chemical and biological properties.
Properties
CAS No. |
875160-15-9 |
|---|---|
Molecular Formula |
C9H6O3S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-thiophen-2-ylfuran-2-carboxylic acid |
InChI |
InChI=1S/C9H6O3S/c10-9(11)8-6(3-4-12-8)7-2-1-5-13-7/h1-5H,(H,10,11) |
InChI Key |
XZTAKFJRLCCXHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(OC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13320222.png)
![4-[Amino(cyclopropyl)methyl]-2-chlorophenol](/img/structure/B13320234.png)


![4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13320252.png)

![5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile](/img/structure/B13320261.png)
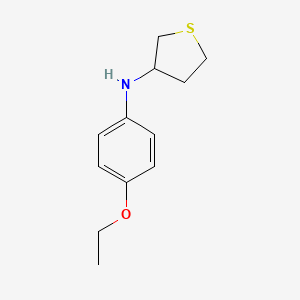
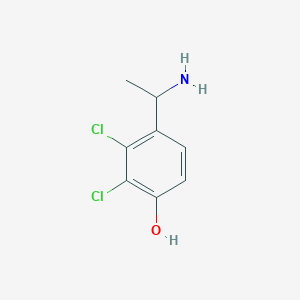
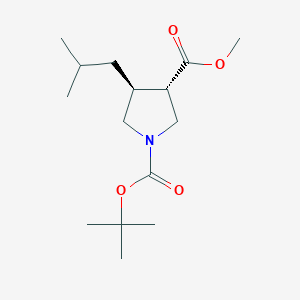
![7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320279.png)
